molecular formula C17H11ClN2O B1238346 Cdk1 inhibitor

Cdk1 inhibitor

Cat. No.: B1238346
M. Wt: 294.7 g/mol
InChI Key: QJKBRWSJWQVKLY-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclin-dependent kinase 1 inhibitor is a chemical compound that inhibits the activity of cyclin-dependent kinase 1. Cyclin-dependent kinase 1 is a crucial enzyme involved in the regulation of the cell cycle, particularly in the transition from the G2 phase to the M phase. Cyclin-dependent kinase 1 inhibitors are being extensively studied for their potential in cancer therapy, as they can halt the proliferation of cancer cells by disrupting the cell cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclin-dependent kinase 1 inhibitors can be synthesized through various chemical routes. One common method involves the use of flavone scaffolds. For example, a series of flavone derivatives were synthesized, among which compound 2a showed significant cyclin-dependent kinase 1 inhibitory activity. The synthesis involves multiple steps, including the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues of cyclin-dependent kinase 1 .

Industrial Production Methods

Industrial production of cyclin-dependent kinase 1 inhibitors typically involves large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. The production process may include steps such as crystallization, purification, and quality control to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Cyclin-dependent kinase 1 inhibitors undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the synthesis of cyclin-dependent kinase 1 inhibitors include flavopiridol, which forms hydrogen bonds and hydrophobic interactions with cyclin-dependent kinase 1. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired chemical transformations .

Major Products

The major products formed from these reactions are typically the cyclin-dependent kinase 1 inhibitors themselves, which are then further purified and characterized for their biological activity.

Scientific Research Applications

Cyclin-dependent kinase 1 inhibitors have a wide range of scientific research applications:

Mechanism of Action

Cyclin-dependent kinase 1 inhibitors exert their effects by binding to the active site of cyclin-dependent kinase 1, thereby preventing its interaction with cyclin proteins. This inhibition disrupts the phosphorylation of target substrates, leading to cell cycle arrest at the G2/M transition. The molecular targets and pathways involved include the cyclin-dependent kinase 1-cyclin complex and various downstream signaling pathways that regulate cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclin-dependent kinase 1 inhibitors are unique in their ability to specifically target cyclin-dependent kinase 1, which is essential for cell cycle progression. Unlike other cyclin-dependent kinase inhibitors that may target multiple kinases, cyclin-dependent kinase 1 inhibitors offer a more targeted approach, potentially reducing off-target effects and improving therapeutic efficacy .

Properties

Molecular Formula

C17H11ClN2O

Molecular Weight

294.7 g/mol

IUPAC Name

(3E)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21)/b13-9+

InChI Key

QJKBRWSJWQVKLY-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=C(NC4=CC=CC=C43)Cl)/C(=O)N2

SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk1 inhibitor
Reactant of Route 2
Reactant of Route 2
Cdk1 inhibitor
Reactant of Route 3
Cdk1 inhibitor
Reactant of Route 4
Cdk1 inhibitor
Reactant of Route 5
Cdk1 inhibitor
Reactant of Route 6
Reactant of Route 6
Cdk1 inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.